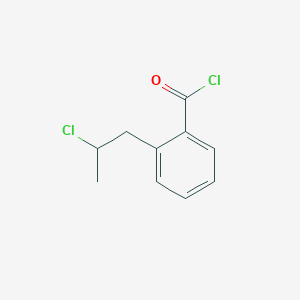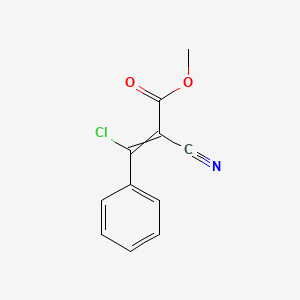![molecular formula C18H17N5S2 B14515493 N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-17-4](/img/structure/B14515493.png)
N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound known for its unique structure and properties. This compound features a guanidine core substituted with two 4-methyl-1,3-benzothiazol-2-yl groups and an additional methyl group on the nitrogen atom. Its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,3-benzothiazol-2-amine with a guanidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methyl groups, resulting in different chemical properties.
N,N’-Bis(4-methylbenzothiazol-2-yl)urea: Contains a urea core instead of guanidine, affecting its reactivity and applications.
Uniqueness
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62540-17-4 |
|---|---|
Formule moléculaire |
C18H17N5S2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-methyl-1,3-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H17N5S2/c1-10-6-4-8-12-14(10)20-17(24-12)22-16(19-3)23-18-21-15-11(2)7-5-9-13(15)25-18/h4-9H,1-3H3,(H2,19,20,21,22,23) |
Clé InChI |
FMAXBWMRLPPPLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)NC(=NC)NC3=NC4=C(C=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)






![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)



